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Compound of Interest

Compound Name: Crizotinib

Cat. No.: B193316

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust and validated Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC) method for the accurate quantification of Crizotinib in bulk drug
and pharmaceutical dosage forms. The method is simple, precise, and accurate, making it
suitable for routine quality control and research applications. All experimental protocols and
validation data are presented in accordance with ICH guidelines.

Introduction

Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1]
Accurate and reliable analytical methods are crucial for its quantification in various samples to
ensure safety and efficacy. This application note provides a comprehensive guide to a
developed and validated RP-HPLC method for Crizotinib analysis.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of Crizotinib is
presented in Table 1.

Table 1: Optimized Chromatographic Conditions
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Parameter Condition
High-Performance Liquid Chromatograph with
Instrument
UV Detector
Column C18 (250 mm x 4.6 mm, 5 um particle size)
) Acetonitrile : 0.1% Orthophosphoric Acid Buffer
Mobile Phase
(60:40 viv)[1][2]
Flow Rate 1.0 mL/min[1][2]

Detection Wavelength

267 nm[1][2]

Column Temperature

30°C[1][2]

Injection Volume

20 pL

Diluent

Methanol : Water (50:50 v/v)[1][2]

Run Time

10 minutes][3]

Experimental Protocols
Preparation of Solutions

3.1.1. Mobile Phase Preparation (Acetonitrile : 0.1% OPA Buffer, 60:40 v/v)

e Prepare 0.1% Orthophosphoric Acid (OPA) buffer by taking 1 mL of OPA in a 1000 mL
volumetric flask and making up the volume with HPLC grade water.[2]

e Mix 600 mL of HPLC grade Acetonitrile and 400 mL of 0.1% OPA buffer.

« Filter the mixture through a 0.45 pum membrane filter.

e Degas the mobile phase by sonication for 15 minutes.

3.1.2. Diluent Preparation (Methanol : Water, 50:50 v/v)

Mix 500 mL of HPLC grade Methanol and 500 mL of HPLC grade water.

3.1.3. Standard Stock Solution Preparation (100 pg/mL)
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Accurately weigh 10 mg of Crizotinib reference standard and transfer it to a 100 mL
volumetric flask.[1]

Add approximately 70 mL of diluent and sonicate to dissolve.

Make up the volume to 100 mL with the diluent and mix well.

3.1.4. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by appropriately diluting the standard stock
solution with the diluent to achieve concentrations in the desired linearity range (e.g., 10-50

Hg/mL).[3]

Sample Preparation (from Capsules)

e Weigh and finely powder the contents of not fewer than 20 Crizotinib capsules.

o Accurately weigh a quantity of the powder equivalent to 10 mg of Crizotinib and transfer it to
a 100 mL volumetric flask.

o Add approximately 70 mL of diluent and sonicate for 30 minutes to ensure complete
dissolution of the drug.

e Make up the volume to 100 mL with the diluent and mix well.
« Filter the solution through a 0.45 um syringe filter, discarding the first few mL of the filtrate.

 Further dilute the filtrate with the diluent to obtain a final concentration within the linearity
range.

Method Validation

The developed method was validated according to the International Council for Harmonisation
(ICH) Q2(R1) guidelines. The validation parameters and their acceptance criteria are
summarized in Table 2.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria
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Parameter

Acceptance Criteria

System Suitability

- Tailing Factor <20

- Theoretical Plates > 2000
- % RSD of Peak Areas <2.0%
Linearity

- Correlation Coefficient (r2) >0.999

Accuracy (% Recovery)

98.0% - 102.0%

Precision (% RSD)

- Repeatability (Intra-day)

< 2.0%

- Intermediate Precision (Inter-day)

<2.0%

Robustness

% RSD < 2.0%

Limit of Detection (LOD)

Based on Signal-to-Noise ratio of 3:1

Limit of Quantification (LOQ)

Based on Signal-to-Noise ratio of 10:1

A summary of the quantitative results for the method validation is presented in Table 3.

Table 3: Quantitative Summary of Method Validation Results
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Parameter Result

System Suitability

- Tailing Factor 11

- Theoretical Plates 5800

- % RSD of Peak Areas (n=5) 0.8%

Linearity

- Range 10 - 50 pg/mL

- Correlation Coefficient (r?) 0.9995
Accuracy (% Recovery, n=3 levels, 3 reps) 99.5% - 101.2%

Precision (% RSD)

- Repeatability (n=6) 0.9%

- Intermediate Precision (n=6) 1.2%

Robustness Passed

LOD 0.08 pg/mL[2]

LOQ 0.24 pg/mLJ[1]
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the
method development process.
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Caption: Experimental workflow for Crizotinib quantification.
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Caption: Logical flow of RP-HPLC method development and validation.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the intended purpose of
guantifying Crizotinib in pharmaceutical samples. The method is linear, accurate, precise, and
robust. The provided protocols can be readily implemented in a quality control or research
laboratory setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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